molecular formula C12H16N4 B7557264 N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine

N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine

Cat. No. B7557264
M. Wt: 216.28 g/mol
InChI Key: RIFATGBZKXZQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and the formation of long-term memories. By blocking the activity of this receptor, N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine can modulate glutamate signaling and affect a variety of physiological processes.
Biochemical and Physiological Effects:
N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine has been shown to have a variety of biochemical and physiological effects, including reducing the release of dopamine in the brain, decreasing anxiety-like behavior in animal models, and improving cognitive function in individuals with Fragile X syndrome. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine in lab experiments is its high selectivity for the mGluR5 receptor, which allows for precise modulation of glutamate signaling. However, one limitation is that N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine has a relatively short half-life and may require frequent administration in experiments.

Future Directions

There are several potential future directions for research on N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine. One area of interest is the development of more potent and selective mGluR5 antagonists for use in therapeutic applications. Another area of interest is the investigation of the role of mGluR5 signaling in other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine involves several steps. The first step is the synthesis of 2-methylpyrazol-3-ylmethanol, which is then reacted with 3-pyridinecarboxaldehyde to produce the intermediate N-[(2-methylpyrazol-3-yl)methyl]-3-pyridinecarboxaldehyde. This intermediate is then reduced to the final product, N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine.

Scientific Research Applications

N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, anxiety disorders, and addiction. It has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.

properties

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-10(11-4-3-6-13-8-11)14-9-12-5-7-15-16(12)2/h3-8,10,14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFATGBZKXZQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NCC2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.